N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE
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Overview
Description
N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE is a chemical compound with the molecular formula C11H23N·HCl. It is a derivative of cyclohexanamine, where the nitrogen atom is substituted with two ethyl groups and a methyl group on the cyclohexane ring. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE typically involves the alkylation of cyclohexanamine. One common method is the reaction of cyclohexanamine with ethyl iodide and methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE N-oxide.
Reduction: N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE.
Substitution: N,N-DIETHYL-3-METHYLCYCLOHEXANOL.
Scientific Research Applications
N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the field of anesthetics and analgesics.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-DIETHYLCYCLOHEXANAMINE: Lacks the methyl group on the cyclohexane ring.
N,N-DIMETHYLCYCLOHEXANAMINE: Contains two methyl groups instead of ethyl groups.
N-METHYLCYCLOHEXANAMINE: Contains only one methyl group on the nitrogen atom.
Uniqueness
N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with molecular targets, making it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
106737-80-8 |
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Molecular Formula |
C11H23N |
Molecular Weight |
169.312 |
IUPAC Name |
N,N-diethyl-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h10-11H,4-9H2,1-3H3 |
InChI Key |
MBQIBVUQWGJDCJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1CCCC(C1)C |
Synonyms |
N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE |
Origin of Product |
United States |
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